molecular formula C16H11FN2OS B2872042 (5E)-5-(2-fluorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one CAS No. 324073-82-7

(5E)-5-(2-fluorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No. B2872042
CAS RN: 324073-82-7
M. Wt: 298.34
InChI Key: WKOCWJGBOWRSHS-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a fluorine atom, which imparts unique chemical properties. The presence of the electron-withdrawing fluorine atom in its structure has been reported to enable strong nucleophilic substitution reactions.

Its molecular weight is 318.36 g/mol, and it has a melting point of 237-239°C. It is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide but insoluble in water.

Scientific Research Applications

Structural and Spectral Studies

The compound (5E)-5-(2-fluorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one and its derivatives have been a subject of structural and spectral studies. For instance, Edward and Liu (1969) clarified the reactions and structure of similar compounds through spectral studies, highlighting the significance of these compounds in understanding chemical structures and reactions (Edward & Liu, 1969).

Anti-Inflammatory and Analgesic Properties

Khalifa and Abdelbaky (2008) synthesized derivatives of imidazolyl acetic acid, which showed significant anti-inflammatory and analgesic activities. This suggests potential therapeutic applications for compounds structurally similar to (5E)-5-(2-fluorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one (Khalifa & Abdelbaky, 2008).

Antimicrobial Activity

Compounds structurally similar to (5E)-5-(2-fluorobenzylidene) have demonstrated promising antimicrobial activities. Desai et al. (2013) synthesized derivatives bearing a fluorine atom that exhibited significant antimicrobial activity against various bacterial and fungal strains, indicating the potential of these compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Antiviral Activity

Golankiewicz et al. (1995) researched imidazo[1,5-a]-1,3,5-triazine derivatives, closely related to the compound , for their inhibitory effects on virus replication. This research points to the potential use of similar compounds in antiviral therapies (Golankiewicz, Januszczyk, Ikeda, Balzarini, & De Clercq, 1995).

Photophysical Behavior

Santra et al. (2019) studied the photophysical behavior of DFHBI derivatives, which share structural similarities with (5E)-5-(2-fluorobenzylidene). These studies are crucial for understanding the fluorescence properties and potential applications in imaging and sensing technologies (Santra, Geraskin, Nilsen-Hamilton, Kraus, & Petrich, 2019).

Safety and Hazards

This compound is classified as an irritant . It’s important to handle it with appropriate safety measures to avoid any potential harm.

properties

IUPAC Name

(5E)-5-[(2-fluorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2OS/c17-13-9-5-4-6-11(13)10-14-15(20)19(16(21)18-14)12-7-2-1-3-8-12/h1-10H,(H,18,21)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOCWJGBOWRSHS-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3F)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3F)/NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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